molecular formula C15H24BNO2 B595396 N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)ethanamine CAS No. 1218791-16-2

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)ethanamine

Cat. No.: B595396
CAS No.: 1218791-16-2
M. Wt: 261.172
InChI Key: BQDPCAQSFXUQFI-UHFFFAOYSA-N
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Description

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)ethanamine is an organic compound that features a boron-containing dioxaborolane ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, particularly in the context of boron chemistry. It is commonly used as an intermediate in various chemical syntheses and has applications in pharmaceuticals, materials science, and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the presence of a palladium catalyst to facilitate the borylation at the benzylic C-H bond . The process may also involve hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis. These methods emphasize efficiency, yield, and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.

    Reduction: Reduction reactions can convert the compound into different boron-hydride species.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for borylation, transition metal catalysts for hydroboration, and various oxidizing or reducing agents depending on the desired transformation .

Major Products

The major products formed from these reactions include boronic acids, boron-hydride species, and substituted benzyl derivatives. These products are valuable intermediates in organic synthesis and have applications in pharmaceuticals and materials science.

Scientific Research Applications

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)ethanamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)ethanamine exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it a versatile tool in chemical biology and medicinal chemistry. The compound’s reactivity is influenced by the electronic properties of the dioxaborolane ring and the benzyl group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)ethanamine is unique due to its combination of a dioxaborolane ring and an ethanamine group, which imparts distinct reactivity and versatility in chemical transformations. Its ability to form stable boron-nitrogen bonds makes it particularly valuable in the synthesis of boron-containing pharmaceuticals and materials.

Properties

IUPAC Name

N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24BNO2/c1-6-17-11-12-9-7-8-10-13(12)16-18-14(2,3)15(4,5)19-16/h7-10,17H,6,11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQDPCAQSFXUQFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CNCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674856
Record name N-{[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218791-16-2
Record name N-{[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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